molecular formula C12H8ClN5OS B5794051 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide

Cat. No. B5794051
M. Wt: 305.74 g/mol
InChI Key: NPHPIJIORMAIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide, also known as CCT018159, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide exerts its therapeutic effects by inhibiting the activity of CDKs, GSK-3, and HDACs. CDKs are involved in cell cycle regulation and are often overexpressed in cancer cells, making them a potential target for cancer therapy. GSK-3 is involved in various signaling pathways, including the Wnt/beta-catenin pathway, which is dysregulated in many diseases. HDACs are involved in gene expression and have been implicated in the development of cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and improve cognitive function in animal models of neurodegenerative disorders. It has also been shown to have anti-angiogenic effects, which could be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide in lab experiments is its specificity for CDKs, GSK-3, and HDACs, which reduces the risk of off-target effects. However, its potency may vary depending on the cell type and experimental conditions, and its solubility can be a limitation for in vivo studies.

Future Directions

Future research on N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide could focus on its potential therapeutic applications in specific diseases, such as cancer and neurodegenerative disorders. It could also be used in combination with other drugs to enhance its therapeutic effects or overcome drug resistance. Further studies could also investigate its pharmacokinetics and toxicity in vivo to determine its suitability for clinical use.
Conclusion
In conclusion, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. Its mechanism of action involves the inhibition of CDKs, GSK-3, and HDACs, which are involved in cell cycle regulation, apoptosis, and gene expression. While it has shown promise in preclinical studies, further research is needed to determine its suitability for clinical use.

Synthesis Methods

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with thiourea to form 4-chlorophenylthiourea. This compound is then reacted with 2-bromoacetic acid to form the intermediate compound, which is further reacted with sodium azide to form the final product, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of several enzymes, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and histone deacetylases (HDACs), which are involved in cell cycle regulation, apoptosis, and gene expression.

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN5OS/c13-8-3-1-7(2-4-8)9-5-20-12(16-9)17-11(19)10-14-6-15-18-10/h1-6H,(H,14,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHPIJIORMAIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=NC=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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